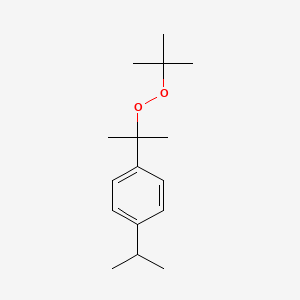
1,1-Dimethyl-1-methyl-1-((4-methylethyl)phenyl)ethyl peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-1-methyl-1-((4-methylethyl)phenyl)ethyl peroxide is an organic peroxide compound with the molecular formula C₁₆H₂₆O₂ and a molecular weight of 250.3764 g/mol . It is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1-methyl-1-((4-methylethyl)phenyl)ethyl peroxide typically involves the reaction of tert-butyl hydroperoxide with isopropylbenzene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-1-methyl-1-((4-methylethyl)phenyl)ethyl peroxide undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in organic synthesis, facilitating the oxidation of alcohols to ketones or aldehydes.
Reduction: It can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The peroxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve the use of strong acids or bases.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted organic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-1-methyl-1-((4-methylethyl)phenyl)ethyl peroxide has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in oxidative stress studies and as a model compound for studying peroxide metabolism.
Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-1-methyl-1-((4-methylethyl)phenyl)ethyl peroxide involves the generation of free radicals upon decomposition. These free radicals can initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of other reactants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl hydroperoxide: Similar in structure but lacks the isopropylbenzene moiety.
Cumene hydroperoxide: Contains the isopropylbenzene moiety but differs in the position of the peroxide group.
Di-tert-butyl peroxide: Contains two tert-butyl groups but lacks the aromatic ring.
Uniqueness
1,1-Dimethyl-1-methyl-1-((4-methylethyl)phenyl)ethyl peroxide is unique due to its combination of the tert-butyl and isopropylbenzene moieties, which confer specific reactivity and stability properties. This makes it particularly useful in applications requiring controlled radical generation and specific oxidation reactions .
Eigenschaften
CAS-Nummer |
52031-72-8 |
|---|---|
Molekularformel |
C16H26O2 |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
1-(2-tert-butylperoxypropan-2-yl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C16H26O2/c1-12(2)13-8-10-14(11-9-13)16(6,7)18-17-15(3,4)5/h8-12H,1-7H3 |
InChI-Schlüssel |
QGABUHGYHVKOCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)OOC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


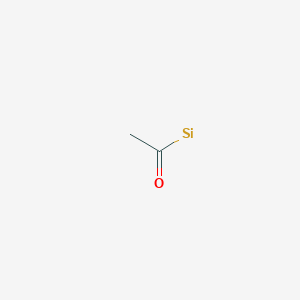
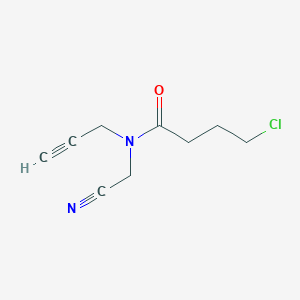
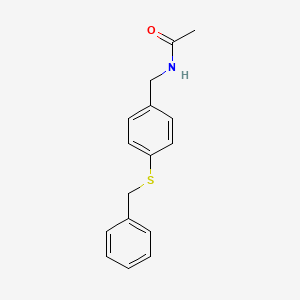
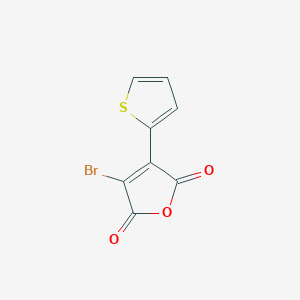
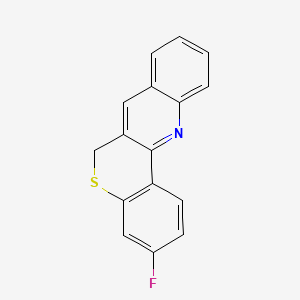
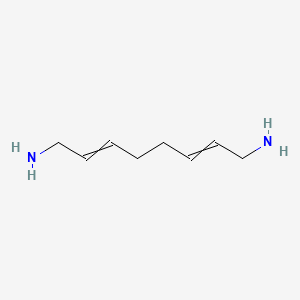
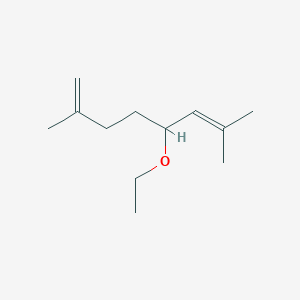
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)

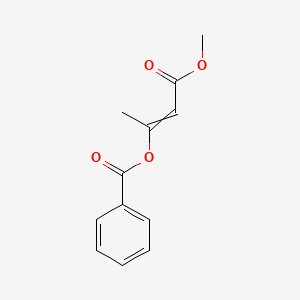
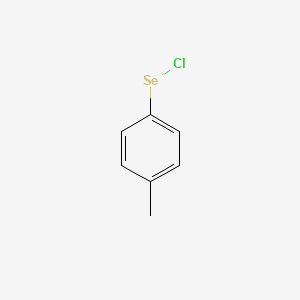
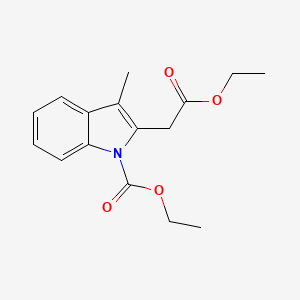

![1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene](/img/structure/B14637127.png)
